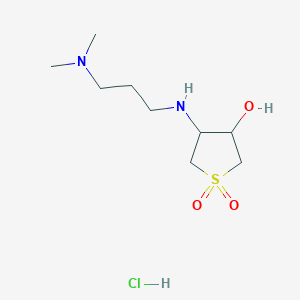

![molecular formula C20H20BrN3O B2478935 1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-39-5](/img/structure/B2478935.png)

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

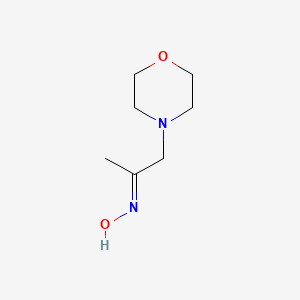

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is involved in the synthesis of various heterocyclic compounds. Research demonstrates its role in preparing oxazepine, pyrazole, and isoxazole derivatives through complex chemical reactions. These processes involve multiple steps, including the formation of Schiff bases and chalcone derivatives (Adnan, Hassan, & Thamer, 2014).

Arylation of Azoles

This compound is also instrumental in the arylation of azoles. It aids in the preparation of azolyl piperidines, including pyrazoles and imidazoles, by reacting with bromopyridines and undergoing subsequent pyridine ring reduction. This method extends to benzo analogues of the title compounds, showcasing its versatility in chemical synthesis (Shevchuk et al., 2012).

Spiroxindole Fused Pyrrolidine Synthesis

In the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, this compound plays a crucial role. The process involves a 1,3-dipolar cycloaddition reaction, where azomethine ylides generated from isatin and secondary amino acids react with benzo-imidazol-2-yl-3-phenylacrylonitrile. This demonstrates its utility in creating complex molecular structures (Poomathi et al., 2015).

Phosphodiesterase Inhibition and Antimicrobial Activities

This compound is part of a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, which have been evaluated for phosphodiesterase inhibition and antimicrobial activities. This suggests potential applications in pharmaceutical research and development (Bukhari et al., 2013).

Luminescent Heterotetracyclic Frameworks

Its use in synthesizing luminescent heterotetracyclic frameworks demonstrates potential applications in material science. These frameworks exhibit fluorescence in solutions with high quantum yields, indicating their potential use in optical and electronic applications (Tomashenko, Novikov, & Khlebnikov, 2017).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O/c1-13(2)24-18-6-4-3-5-17(18)22-20(24)14-11-19(25)23(12-14)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBGTARPNFSZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2478854.png)

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)